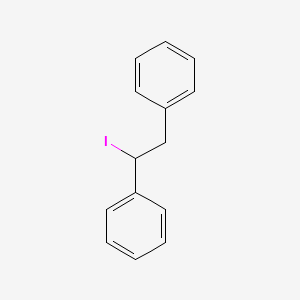![molecular formula C17H22BrNO5 B15328648 4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylicacid](/img/structure/B15328648.png)
4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid is a complex organic compound that features a bromophenoxy group and a tert-butoxycarbonyl-protected piperidine carboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Bromophenoxy Group: This can be achieved by reacting 2-bromophenol with an appropriate halogenating agent.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Protection of the Piperidine Nitrogen: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the piperidine ring. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and microreactor technology could be employed to enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the bromophenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenoxy group could yield a phenol derivative, while substitution reactions could result in various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving bromophenoxy and piperidine derivatives.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, while the piperidine ring can enhance the compound’s binding affinity and specificity. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted reactions during synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Chlorophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
4-(2-Fluorophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid imparts unique reactivity and properties compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s chemical behavior and interactions with biological targets .
Eigenschaften
Molekularformel |
C17H22BrNO5 |
|---|---|
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
4-(2-bromophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H22BrNO5/c1-16(2,3)24-15(22)19-10-8-17(9-11-19,14(20)21)23-13-7-5-4-6-12(13)18/h4-7H,8-11H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
OYHQQDHMMTUHIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)OC2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





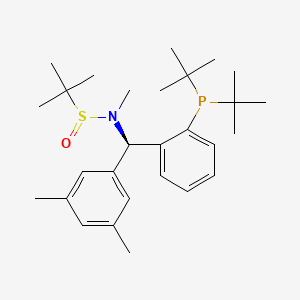
![[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B15328593.png)
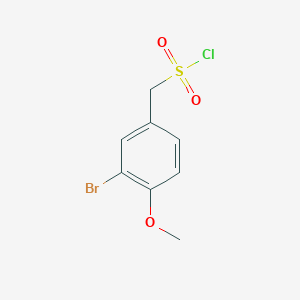
![[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B15328607.png)
![5-([1,1'-Biphenyl]-3-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B15328612.png)
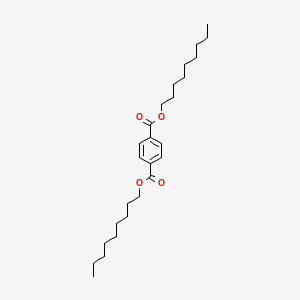
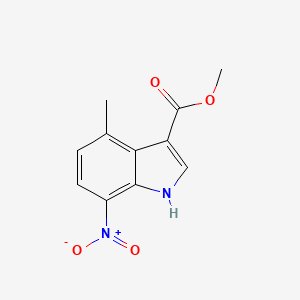

![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B15328628.png)

